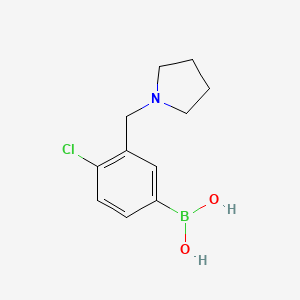

(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid

Description

(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is a boronic acid derivative featuring a chlorinated phenyl ring substituted with a pyrrolidin-1-ylmethyl group. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are critical in pharmaceuticals, agrochemicals, and materials science. The available data focuses on structurally related compounds, such as (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS 871332-75-1), which substitutes a carbonyl group for the methylene linker . This discrepancy suggests either a nomenclature variation or a gap in the literature; thus, comparisons below will focus on analogs with similar substitution patterns.

Properties

IUPAC Name |

[4-chloro-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO2/c13-11-4-3-10(12(15)16)7-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITNJDZXQDNUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)CN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:

Formation of the Pyrrolidin-1-ylmethyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with pyrrolidine to form 4-chloro-3-(pyrrolidin-1-ylmethyl)benzene.

Borylation: The intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of (4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halides.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation of the boronic acid group.

Substituted Derivatives: Formed via nucleophilic substitution of the chloro group.

Scientific Research Applications

(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The chloro and pyrrolidin-1-ylmethyl groups influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among related boronic acids:

Key Observations:

- Substituent Effects: Pyrrolidine Derivatives: The pyrrolidine-1-carbonyl group in CAS 871332-75-1 introduces an electron-withdrawing carbonyl, which may reduce boronic acid reactivity compared to the methylene-linked analog (ylmethyl). Halogenation: Chloro and fluoro substituents (e.g., in and ) enhance electrophilicity at the boron center, facilitating cross-coupling reactions. Dichloro substitution () increases steric hindrance, which may slow reaction kinetics but improve selectivity . Heterocyclic Diversity: Fused heterocycles (e.g., pyrrolopyridine in ) expand π-conjugation, making such compounds valuable for synthesizing fluorescent probes or kinase inhibitors .

Reactivity in Cross-Coupling Reactions:

- The carbonyl-linked pyrrolidine in CAS 871332-75-1 may stabilize the boronate intermediate via resonance, whereas methylene-linked analogs (hypothetical ylmethyl derivative) could exhibit faster transmetalation due to reduced steric hindrance.

- Hydroxyl groups () may participate in hydrogen bonding, improving catalyst interaction but requiring protection during synthesis .

Biological Activity

(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBClNO

- CAS Number : 2377605-66-6

This boronic acid derivative features a pyrrolidine ring, which enhances its reactivity and biological activity compared to simpler boronic acids.

The biological activity of (4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid primarily involves its interaction with enzymes, particularly serine proteases. The boronic acid group forms reversible covalent bonds with the active site serine residue of these enzymes, leading to inhibition. This specificity allows for the development of targeted enzyme inhibitors with therapeutic potential.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits serine proteases by binding to their active sites.

- Cell Signaling Modulation : It influences various signaling pathways by interacting with kinases and phosphatases.

- Gene Expression Alteration : The compound can modulate gene expression related to cell cycle regulation and apoptosis.

Biological Activity

Research indicates that (4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid exhibits various biological activities:

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. For instance, it has been reported to inhibit proteases involved in cancer progression, making it a candidate for cancer therapeutics.

Cellular Effects

Studies have demonstrated that this compound can:

- Influence cell signaling pathways.

- Alter gene expression related to cell proliferation and survival.

In particular, it has been shown to decrease the activity of Rho family GTP-binding proteins in metastatic prostate cancer cells, which is critical for cell migration and invasion .

Case Studies

- Inhibition of Proteases : A study demonstrated that (4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid effectively inhibits serine proteases, contributing to its potential as an anti-cancer agent.

- Impact on Cell Migration : In vitro experiments indicated that treatment with this compound reduced the migratory capabilities of prostate cancer cells, suggesting its role in limiting metastasis .

Comparative Analysis

To understand the uniqueness of (4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Lacks pyrrolidine group | Less potent in enzyme inhibition |

| 3-(Pyrrolidin-1-yl)phenylboronic Acid | Similar structure without chlorine | Different reactivity profile |

| 4-Chlorophenylboronic Acid | Lacks pyrrolidine ring | Limited biological applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.